Cas no 1249528-80-0 (3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid)

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid structure
1249528-80-0 structure
商品名:3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid
CAS番号:1249528-80-0
MF:C9H15N3O2
メガワット:197.234301805496
CID:6030802
PubChem ID:61924159

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-1-propanoic acid, 3,5-dimethyl-α-(methylamino)-
    • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid
    • CS-0344756
    • AKOS011198087
    • EN300-1122963
    • 1249528-80-0
    • インチ: 1S/C9H15N3O2/c1-6-4-7(2)12(11-6)5-8(10-3)9(13)14/h4,8,10H,5H2,1-3H3,(H,13,14)
    • InChIKey: ZFFHMFIGCAJJSZ-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(NC)C(O)=O)C(C)=CC(C)=N1

計算された属性

  • せいみつぶんしりょう: 197.116426730g/mol
  • どういたいしつりょう: 197.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.1
  • トポロジー分子極性表面積: 67.2Ų

じっけんとくせい

  • 密度みつど: 1.22±0.1 g/cm3(Predicted)
  • ふってん: 354.1±42.0 °C(Predicted)
  • 酸性度係数(pKa): 1.75±0.10(Predicted)

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1122963-10.0g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid
1249528-80-0
10g
$4236.0 2023-06-09
Enamine
EN300-1122963-0.05g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid
1249528-80-0 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1122963-0.25g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid
1249528-80-0 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1122963-0.5g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid
1249528-80-0 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1122963-5g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid
1249528-80-0 95%
5g
$2443.0 2023-10-26
Enamine
EN300-1122963-10g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid
1249528-80-0 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1122963-0.1g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid
1249528-80-0 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1122963-1.0g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid
1249528-80-0
1g
$986.0 2023-06-09
Enamine
EN300-1122963-2.5g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid
1249528-80-0 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1122963-5.0g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid
1249528-80-0
5g
$2858.0 2023-06-09

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid 関連文献

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acidに関する追加情報

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid (CAS No. 1249528-80-0): A Comprehensive Overview

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid (CAS No. 1249528-80-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemical research. This compound, characterized by its unique pyrazole and amino acid moieties, serves as a versatile building block for the synthesis of more complex molecules. Its molecular structure, which includes a methylamino group and a propanoic acid backbone, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

The CAS No. 1249528-80-0 is often searched in conjunction with terms like "synthesis methods", "biological activity", and "applications in drug discovery". Researchers and industry professionals are particularly interested in its potential role as a ligand or enzyme inhibitor, given its structural similarity to naturally occurring amino acids. Recent studies have explored its utility in modulating protein-protein interactions, a hot topic in precision medicine and targeted therapy.

One of the most frequently asked questions about 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid revolves around its solubility and stability under physiological conditions. These properties are critical for its application in drug formulation and delivery systems. Additionally, its compatibility with green chemistry principles has made it a subject of interest for sustainable synthesis approaches, aligning with the global push toward environmentally friendly practices.

In the context of AI-driven drug discovery, this compound has been flagged as a potential candidate for virtual screening due to its pharmacophore features. Computational models often highlight its ability to bind to kinase domains, a property that could be leveraged in the design of next-generation therapeutics. The rise of machine learning in chemistry has further amplified interest in such compounds, as they serve as excellent case studies for predictive modeling.

Another area of growing relevance is the compound's role in agricultural chemistry. Its structural motifs are being investigated for their potential to act as plant growth regulators or pesticide synergists. This aligns with the increasing demand for sustainable agrochemicals that minimize environmental impact while maximizing efficacy.

From a synthetic chemistry perspective, the challenges associated with the large-scale production of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid are often discussed. Optimizing yield and purity while reducing byproducts remains a key focus for industrial applications. Recent advancements in catalysis and flow chemistry have provided promising solutions to these challenges.

In summary, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid (CAS No. 1249528-80-0) is a multifaceted compound with broad applicability across multiple scientific disciplines. Its relevance to drug discovery, agricultural innovation, and green chemistry ensures that it will remain a subject of intense research and development for years to come.

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